molecular formula C11H11ClN4O2S B7784949 Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate CAS No. 890095-72-4

Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate

Cat. No.: B7784949
CAS No.: 890095-72-4
M. Wt: 298.75 g/mol
InChI Key: PIMRMELXKGAVOM-UHFFFAOYSA-N
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Description

Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with amino (C7), chloro (C4), methylsulfanyl (C2), and ethyl carboxylate (C8) groups.

Properties

IUPAC Name

ethyl 7-amino-4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c1-3-18-10(17)6-7-5(4-14-9(6)13)8(12)16-11(15-7)19-2/h4H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMRMELXKGAVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C1N)C(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146172
Record name Ethyl 7-amino-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-72-4
Record name Ethyl 7-amino-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-amino-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate typically involves the reaction of ethyl 3,3-diaminoacrylate with a series of pyrimidine derivatives. One common method includes the condensation of ethyl 3,3-diaminoacrylate with pyrimidine derivatives in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Substitution Reactions at C4 (Chlorine Substituent)

The chlorine atom at position C4 is a key reactive site for nucleophilic substitution. Based on analogous pyrido[4,3-d]pyrimidine derivatives, substitution reactions typically involve:

  • Amines : Reaction with cyclic or acyclic amines (e.g., pyrrolidine, morpholine) under basic conditions to form amino-substituted derivatives .

  • Alkylating agents : Potential substitution with alkyl halides or iodides, though specific examples for this compound are not directly reported .

Example Reaction Conditions (Inferred from analogs):

ReagentSolventTemperatureProduct
PyrrolidineDMFRoom temperatureC4-pyrrolidinyl derivative
MorpholineTHFRefluxC4-morpholinyl derivative

Alkylation/Acylation of the Amino Group at C7

The amino group at position C7 can undergo alkylation or acylation through deprotonation and subsequent reaction with alkyl halides or acylating agents. For analogous pyrido[4,3-d]pyrimidines, alkylation typically involves:

  • Sodium hydride (NaH) as a base to deprotonate the amine.

  • Alkyl halides (e.g., iodoethane, 2-iodopropane) for alkylation .

Yield Data from Analogous Reactions :

Alkylating AgentYield (%)Product
Iodoethane64Ethyl-substituted derivative
2-Iodopropane69Isopropyl-substituted derivative

Oxidation of the Methylsulfanyl Group at C2

The methylsulfanyl (-SMe) group at C2 is susceptible to oxidation, typically yielding sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For analogous pyrido[2,3-d]pyrimidines:

  • m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation to sulfoxides .

  • Hydrogen peroxide (H₂O₂) may oxidize further to sulfones under acidic conditions .

Oxidation Pathways :

  • Sulfide → Sulfoxide :
    R-SMe+m-CPBAR-S(O)Me\text{R-SMe} + m\text{-CPBA} \rightarrow \text{R-S(O)Me}

  • Sulfoxide → Sulfone :
    R-S(O)Me+H2O2R-SO2Me\text{R-S(O)Me} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2\text{Me}

Hydrolysis of the Ethyl Ester at C8

The ethyl ester at position C8 can hydrolyze under acidic or basic conditions to form a carboxylic acid. For pyrido[4,3-d]pyrimidine derivatives:

  • Basic hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol .

  • Acidic hydrolysis : Hydrochloric acid (HCl) in aqueous methanol .

Reaction Conditions :

ReagentSolventProduct
NaOHEtOH/H₂OCarboxylic acid derivative
HClMeOH/H₂OCarboxylic acid derivative

Structural Considerations and Reactivity

The pyrido[4,3-d]pyrimidine core exhibits planar aromaticity, stabilizing reactive intermediates during substitution or oxidation. The amino group (C7) and ester (C8) may influence reaction kinetics due to electronic effects .

Key Research Findings

  • Substitution Flexibility : Chlorine at C4 enables diverse substitution patterns, critical for tuning biological activity (e.g., kinase inhibition) .

  • Oxidation Sensitivity : Methylsulfanyl groups are readily oxidized, but the cyano group (absent here) is often critical for kinase activity in related compounds .

  • Alkylation Efficiency : Sodium hydride (NaH) is a preferred base for alkylation, achieving yields up to 97% in analogous systems .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate involves multiple steps that can yield various derivatives with enhanced biological activity. A notable method includes the condensation of pyrimidine derivatives with ethyl acetoacetate in the presence of specific catalysts, leading to the formation of this compound and its analogs.

Biological Applications

  • Anticancer Activity
    • This compound has shown potential as an inhibitor of tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr), both implicated in tumor growth and angiogenesis .
  • Enzyme Inhibition
    • The compound has demonstrated inhibitory effects on various enzymes involved in cellular processes. Studies indicate that derivatives can selectively inhibit kinases such as MEK and ERK, which are vital in the MAPK signaling pathway associated with cancer progression .
  • Neuroprotective Effects
    • Research has suggested that certain derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. These effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Inhibition of Tyrosine Kinases

A study conducted by Li et al. focused on synthesizing a library of pyrido[4,3-d]pyrimidine derivatives, including this compound. The results indicated that compounds bearing an ethyl group at position N8 exhibited four-fold better inhibition against PDGFr compared to their methylated counterparts .

Antitumor Activity

In another investigation, derivatives of this compound were tested for their antitumor activity against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly against melanoma cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrido[4,3-d]pyrimidine framework is highly modifiable, with substituents influencing electronic, steric, and physicochemical properties. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
Ethyl 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7a) 2-amino, 5-oxo, 8-carboxylate High melting point (289–291°C), planar structure, strong hydrogen bonding
Ethyl 6-methyl-2-amino-5-oxo-pyrido[4,3-d]pyrimidine-8-carboxylate (7b) 6-methyl, 2-amino, 5-oxo, 8-carboxylate Lower solubility due to methyl group; mp 298–300°C
Ethyl 6-isopropyl-2-amino-5-oxo-pyrido[4,3-d]pyrimidine-8-carboxylate (7d) 6-isopropyl, 2-amino, 5-oxo, 8-carboxylate Bulky substituent reduces crystallinity; mp 170–174°C
Ethyl 4-(3'-amino-4'-ethoxycarbonylpyrazol-2'-yl)-7-methylpyrido[3',2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate (21) Thieno-pyrimidine fusion, ethoxycarbonyl Enhanced π-stacking due to fused thieno ring; complex synthesis

Key Differences in Target Compound :

  • Methylsulfanyl (C2): Introduces sulfur-based lipophilicity, which may improve membrane permeability relative to amino or oxo analogs .
  • Amino (C7): Likely participates in hydrogen bonding, similar to position 2-amino groups in analogs like 7a–7d .

Physicochemical Properties

Melting Points and Solubility:
  • The 5-oxo derivatives (e.g., 7a, 7b) exhibit high melting points (>289°C), attributed to strong intermolecular hydrogen bonding .
  • Bulky substituents (e.g., 7d) lower melting points (170–174°C) due to disrupted crystal packing .
Spectroscopic Data:
  • IR spectra of analogs show peaks for ester carbonyls (~1727 cm⁻¹), amino groups (~3398 cm⁻¹), and conjugated systems (~1632 cm⁻¹) . The target compound’s IR would likely exhibit similar features.
  • NMR data (e.g., ¹³C shifts at 146–164 ppm for pyridopyrimidine carbons ) suggest the target compound’s aromatic carbons would resonate in this range.

Crystallographic and Hydrogen-Bonding Patterns

  • Pyrido[4,3-d]pyrimidine derivatives (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-tetrahydro-thieno[2,3-d]pyrimidine-7-carboxylate) adopt planar fused-ring systems stabilized by C–H···O/N interactions .
  • The target compound’s methylsulfanyl group may engage in weak C–H···S interactions, while the amino and ester groups could form hydrogen bonds, influencing crystal packing and stability.

Biological Activity

Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate (CAS: 890095-72-4) is a heterocyclic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H11ClN4O2S\text{C}_{11}\text{H}_{11}\text{ClN}_{4}\text{O}_{2}\text{S}

This compound features an amino group, a chloro substituent, and a methylsulfanyl group, contributing to its diverse biological effects .

The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. Research indicates that it may exert effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors related to tumor growth and metastasis, such as the ephrin receptor family, which is known to be overexpressed in several cancers .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • In vitro Studies : Research has shown that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines. For example, compounds with similar pyrido[4,3-d]pyrimidine structures have been reported to inhibit tyrosine kinases involved in cancer progression .
  • Mechanistic Insights : The compound's ability to inhibit specific kinases suggests a role in disrupting cancer cell signaling pathways. Detailed studies are required to elucidate the precise molecular interactions involved .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary data indicate effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Li et al. (2022)Identified significant anticancer activity against melanoma cell lines; suggested potential as a therapeutic agent targeting MEK/ERK pathways .
MDPI Review (2021)Discussed the synthesis and structure–activity relationship (SAR) of pyrido[4,3-d]pyrimidines; highlighted the importance of substituents in enhancing biological activity .
BenchChem AnalysisReported on the synthesis methods and potential applications in medicinal chemistry; emphasized the need for further exploration of its therapeutic uses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl esters as key intermediates. For example, silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 2–100%) is effective for purification . A related approach involves substituting nucleophilic groups (e.g., Cl) under nitrogen with DIPEA as a base in 1,4-dioxane at 100°C, followed by extraction and column chromatography .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is critical for confirming the planar fused-ring system and substituent orientations. Key techniques include analyzing dihedral angles (e.g., 2.66° between fused rings and phenyl groups) and hydrogen-bonding networks (C–H···O/N/π interactions) . LCMS (e.g., ESI [M+H]+) and purity assessments (>98%) via HPLC are standard for validation .

Q. What reactivity patterns are observed at the 4-chloro and methylsulfanyl substituents?

  • Methodological Answer : The 4-chloro group undergoes nucleophilic substitution with amines or alkoxides (e.g., pyrrolizine derivatives) under reflux in dioxane . The methylsulfanyl moiety can be oxidized to sulfoxides/sulfones or displaced via SNAr in the presence of strong acids .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s supramolecular interactions?

  • Methodological Answer : Crystal packing analysis reveals stabilization via C–H···O/N hydrogen bonds and π-π stacking. For example, the half-chair conformation of the tetrahydro-pyridine ring and planar thieno-pyrimidine system influence packing efficiency . Computational modeling (e.g., DFT) can predict these interactions for derivative design.

Q. What strategies resolve contradictions in biological activity data for pyrido[4,3-d]pyrimidine analogs?

  • Methodological Answer : Discrepancies in kinase inhibition (e.g., KRAS) may arise from substituent effects on binding. Systematic SAR studies comparing chloro, fluoro, and methylsulfanyl groups at positions 2, 4, and 7 are recommended . Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How can regioselectivity challenges in cyclocondensation reactions be addressed?

  • Methodological Answer : Regioselectivity in pyrido-pyrimidine formation is controlled by electron-deficient intermediates (e.g., brominated precursors) and catalysts like NaH or DIPEA. For example, bromination at C6 followed by reaction with malononitrile ensures selective cyclization . Solvent polarity (e.g., THF vs. 1-methylpyrrolidinone) also modulates outcomes .

Q. What analytical methods quantify trace impurities in this compound?

  • Methodological Answer : High-resolution LCMS (e.g., Q-TOF) paired with charged aerosol detection (CAD) identifies impurities <0.1%. For chiral purity, use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol gradients . NMR (¹H/¹³C) coupled with HSQC confirms regiochemical assignments .

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